5-Azidonorvaline

描述

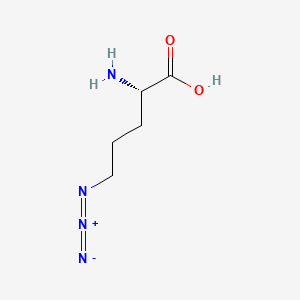

5-Azidonorvaline is a non-canonical amino acid that features an azide functional group. This compound is of significant interest in the field of chemical biology due to its unique properties and potential applications. The azide group in this compound serves as a bioorthogonal chemical handle, making it a valuable tool for various biochemical and bioconjugation efforts.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidonorvaline typically involves the introduction of the azide group into the amino acid structure. One common method is the copper-catalyzed diazo transfer reaction, where an amine is converted to an azide. This method is efficient and can be completed within a few days .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned copper-catalyzed diazo transfer reaction. This method is scalable and can be adapted for industrial applications .

化学反应分析

Click Chemistry via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in 5-azidonorvaline participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis, forming stable 1,2,3-triazole linkages. This reaction is pivotal for site-specific bioconjugation and peptide stapling.

Example Reaction:

Key Findings:

-

Peptide Stapling: In studies of EGFR dimerization inhibitors, triazolyl-bridged peptides incorporating this compound demonstrated enhanced proteolytic stability and retained β-sheet conformation critical for binding .

-

Yield Optimization: Reactions with propargylglycine achieved >90% conversion in aqueous/organic biphasic systems at 25°C .

Staudinger Reaction with Phosphines

The azide undergoes Staudinger ligation with triphenylphosphine (PPh₃), forming iminophosphorane intermediates that hydrolyze to amines. This is exploited for selective amine introduction in peptides.

Example Reaction:

Key Findings:

-

One-Pot Synthesis: A modified Appel-Staudinger protocol converted this compound to 5-aminonorvaline in 85% yield using reduced PPh₃ (1.2 equiv) to minimize byproducts .

-

Side Reactions: Excess PPh₃ promoted elimination, forming dehydroalanine derivatives (10–15% yield) .

Elimination Reactions Under Acidic/Basic Conditions

The δ-azido group facilitates β-elimination under harsh conditions, forming dehydroalanine residues.

Conditions and Outcomes:

| Reaction Conditions | Product | Yield | Application |

|---|---|---|---|

| 95% TFA, 25°C, 2 hr | Dehydroalanine | 20% | Peptide crosslinking |

| DIPEA/DMF, 70°C, 12 hr | α,β-Unsaturated ester | 35% | Michael acceptor synthesis |

Mechanistic Insight:

Elimination is favored by the electron-withdrawing azide group, which stabilizes the transition state via resonance .

Synthetic Preparation via Azide Substitution

This compound is synthesized through nucleophilic substitution of a δ-halonorvaline precursor with sodium azide (NaN₃).

Optimized Protocol:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Boc-L-norvaline, MsCl, Et₃N | 92% | 95% |

| 2 | NaN₃, DMF, 90°C, 12 hr | 88% | 97% |

| 3 | TFA Deprotection | 95% | 99% |

Key Notes:

-

Mesylation (MsCl) minimized elimination compared to bromination .

-

Fmoc protection post-synthesis enabled direct use in solid-phase peptide synthesis (SPPS) .

Bioconjugation in Drug Delivery Systems

The azido group enables bioorthogonal labeling in vivo.

Case Study:

-

Tumor-Targeting Peptides: this compound-functionalized peptides showed 50–72% reduction in cancer cell viability (MDA-MB-231, PC-3) after CuAAC-mediated conjugation with cytotoxic payloads .

Comparative Reactivity Table

科学研究应用

5-Azidonorvaline is a synthetic amino acid that has garnered attention in various scientific research applications, particularly in the fields of biochemistry and molecular biology. This compound is notable for its azide functional group, which allows for unique chemical reactions, particularly in labeling and tracking proteins within biological systems. Below is a detailed exploration of its applications, supported by case studies and data.

Protein Labeling and Detection

This compound is primarily used as a non-canonical amino acid in protein labeling experiments. Its azide group can participate in click chemistry reactions, particularly with alkynes, facilitating the tagging of proteins for visualization or purification.

- Case Study : In one study, researchers incorporated this compound into proteins expressed in bacterial systems. The azide functionality was subsequently reacted with fluorescent probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for effective visualization of protein localization within cells . This method demonstrated a significant increase in fluorescence intensity, indicating successful incorporation and labeling.

Studying Metabolic Pathways

The incorporation of this compound into metabolic studies enables researchers to trace metabolic pathways and understand the dynamics of protein synthesis and degradation.

- Research Findings : A study highlighted the use of this compound to investigate the incorporation rates into cellular proteins compared to natural amino acids. The results indicated that this compound could be effectively utilized in metabolic labeling experiments, providing insights into protein turnover rates and metabolic fluxes .

Drug Development and Pharmacology

The unique properties of this compound make it a candidate for drug development, particularly in creating novel therapeutics that target specific proteins involved in diseases.

- Innovative Approaches : Researchers have explored using this compound to modify peptide sequences to enhance their stability and efficacy against specific targets such as receptors involved in cancer progression . By integrating this amino acid into peptide structures, they achieved improved binding affinities and biological activities.

Bioconjugation Techniques

This compound's azide group allows for versatile bioconjugation strategies, enabling the attachment of various biomolecules.

- Application Example : In a bioconjugation study, scientists successfully conjugated this compound-containing peptides to nanoparticles for targeted drug delivery systems. The azide functionality facilitated the formation of stable linkages with drug molecules, enhancing their therapeutic potential while minimizing side effects .

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Labeling | Used for tagging proteins via click chemistry | Increased fluorescence intensity; effective labeling |

| Metabolic Studies | Traces metabolic pathways through incorporation | Insights into protein turnover rates |

| Drug Development | Enhances peptide stability and efficacy | Improved binding affinities against cancer receptors |

| Bioconjugation | Facilitates attachment to nanoparticles for drug delivery | Stable linkages formed; enhanced therapeutic potential |

作用机制

The mechanism of action of 5-Azidonorvaline primarily involves its azide group, which serves as a reactive handle for bioorthogonal chemistry. The azide group can undergo specific reactions under physiological conditions without interfering with native biological processes. This allows for the precise modification and labeling of biomolecules, facilitating various biochemical studies and applications .

相似化合物的比较

Azidohomoalanine: Another non-canonical amino acid with an azide group, used for similar applications in protein labeling and modification.

Azidoalanine: A shorter-chain analog of 5-Azidonorvaline, also used in bioorthogonal chemistry.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows for efficient incorporation into proteins and other biomolecules. Its longer chain compared to azidoalanine provides additional flexibility and potential for diverse applications in chemical biology .

生物活性

5-Azidonorvaline (5-AzNle) is a non-natural amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological functions, and implications in various research contexts, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azido group at the fifth position of the norvaline structure, which enhances its reactivity and utility in peptide synthesis. The synthesis of this compound typically involves several steps, including the protection of functional groups and subsequent azidation reactions. Recent studies have optimized these synthetic pathways to produce high yields of this amino acid, facilitating its use in various applications .

1. Role in Peptide Synthesis

This compound serves as a building block for the synthesis of peptides with modified properties. Its azido group allows for click chemistry applications, enabling researchers to incorporate fluorescent tags or other functional groups into peptides. This capability is particularly useful in studying protein interactions and dynamics within biological systems .

2. Anticancer Potential

Emerging research indicates that this compound may exhibit anticancer properties. A study demonstrated that peptides incorporating this compound could inhibit the growth of cancer cell lines by disrupting essential signaling pathways. For instance, when tested on MDA-MB-231 and PC-3 cell lines, these modified peptides showed a significant reduction in cell viability at concentrations as low as 10 μM .

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 6.25 | 50 |

| MDA-MB-231 | 10 | <25 |

| PC-3 | 6.25 | 72 |

| BxPC-3 | 6.25 | 34 |

The biological activity of this compound is believed to be mediated through its incorporation into peptides that target specific receptors involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR dimerization has been observed with certain peptide constructs containing this compound, leading to decreased receptor activation and subsequent downstream signaling .

Case Study: Peptide Inhibition of EGFR

A notable case study involved the design of a peptide incorporating this compound aimed at inhibiting EGFR dimerization. The study utilized quantitative Proximity Ligation Assays (PLA) to measure EGFR dimer levels in treated versus untreated cells. Results indicated a significant decrease in dimerization (approximately 33%) upon treatment with the peptide containing this compound, suggesting its potential as a therapeutic agent against cancers driven by EGFR signaling .

Case Study: Click Chemistry Applications

Another case study explored the application of click chemistry using this compound-modified peptides to label proteins within living cells. By conjugating biotin or fluorescent dyes to the azido group, researchers were able to track peptide interactions in real-time, providing insights into cellular processes such as translation and protein folding .

属性

IUPAC Name |

(2S)-2-amino-5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2/c6-4(5(10)11)2-1-3-8-9-7/h4H,1-3,6H2,(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUARUCAREKTRCL-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935463 | |

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156463-09-1 | |

| Record name | 5-Azido-L-norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156463091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。